![molecular formula C21H22N4O3S3 B6493115 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 393572-62-8](/img/structure/B6493115.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide” is a chemical compound with the molecular formula C16H13N3OS2 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Physical And Chemical Properties Analysis
The average mass of this compound is 327.424 Da, and its monoisotopic mass is 327.049988 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound’s potential as an anticancer agent has been explored. Researchers have investigated its effects on various cancer cell lines, assessing cytotoxicity and apoptosis induction. Further studies are needed to elucidate its mechanism of action and optimize its efficacy against specific cancer types .
Antimicrobial Properties
Oprea1_783845 has shown promise as an antimicrobial agent. It has been evaluated against bacterial and fungal strains, revealing inhibitory effects. Researchers are keen to explore its potential in combating drug-resistant pathogens .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that Oprea1_783845 may possess anti-inflammatory properties. Investigations have focused on its impact on inflammatory pathways and cytokine modulation .
Neuroprotective Potential
Given its structural features, Oprea1_783845 has been investigated for neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, enhance neuronal survival, and potentially combat neurodegenerative conditions .
Antioxidant Activity
The compound’s sulfur-containing moiety suggests antioxidant potential. Studies have examined its radical-scavenging abilities and protective effects against oxidative damage. Further research aims to understand its role in cellular redox balance .
Metal Chelation and Coordination Chemistry
Oprea1_783845’s chemical structure allows for metal coordination. Researchers have explored its chelating properties with transition metals. Such complexes could find applications in catalysis, materials science, or medicinal chemistry .
Wirkmechanismus
Target of Action
The compound, also known as F0509-4238 or Oprea1_783845, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment .
Mode of Action
The compound is designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to anti-proliferative activity and inducing cell cycle arrest and apoptosis .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overactivated DU145 and MDA-MB-231 cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy .
Eigenschaften
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c26-19(22-20-23-24-21(30-20)29-15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)31(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-15H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSYLKMVELWBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.